Cas9-IN-1 is classified under CRISPR-associated proteins, specifically as a type II endonuclease. It is sourced from bacterial systems where it plays a role in adaptive immunity by targeting and cleaving foreign DNA. The classification of Cas9 proteins can vary based on their origin and specific functionalities, with Cas9-IN-1 being recognized for its innovative applications in gene editing.
The synthesis of Cas9-IN-1 typically involves the following methodologies:
The rapid generation of sgRNA (single guide RNA) libraries can also be achieved through enzymatic methods, facilitating efficient genome editing setups .
Cas9-IN-1 exhibits a multi-domain structure comprising distinct functional regions:
The primary chemical reaction facilitated by Cas9-IN-1 involves the cleavage of double-stranded DNA at specific sites defined by the sgRNA. The mechanism includes:
The action mechanism of Cas9-IN-1 can be broken down into three key steps:
This process underscores the utility of Cas9-IN-1 in precise genome editing across various applications.
Cas9-IN-1 displays several notable physical and chemical properties:
In terms of activity, optimal performance is observed under physiological conditions (pH 7.0–8.0) with appropriate ionic strength to facilitate binding interactions with DNA .
Cas9-IN-1 has revolutionized various fields through its applications:
The versatility and precision offered by Cas9-IN-1 make it an indispensable tool in contemporary molecular biology research.
The imperative for Cas9 inhibitors stems primarily from two domains: mitigating off-target effects and enabling temporal control of editing processes. Off-target cleavage represents a significant limitation of CRISPR-Cas9 technology, with studies demonstrating unintended mutations at sites exhibiting sequence homology to the target locus [1] [5]. These inaccuracies pose substantial risks in therapeutic contexts where precise genome editing is paramount. Furthermore, the ability to precisely control the temporal window of Cas9 activity is crucial for developmental biology studies and potential clinical applications where editing must be confined to specific cellular stages or timepoints. Inhibitors provide an essential "off-switch" mechanism that complements existing gene editing activation strategies, creating a more controllable system for precision genome engineering [9].
CRISPR-Cas9 inhibitors are systematically classified based on origin, mechanism, and molecular characteristics:
Table 1: Classification Framework for CRISPR-Cas9 Inhibitors
| Category | Origin | Molecular Nature | Primary Target | Representative Examples |
|---|---|---|---|---|
| Natural Anti-CRISPRs | Phage-derived | Proteins | Cas9 conformational domains | AcrIIC2, AcrIIC3, AcrIIA4 |
| Engineered Proteins | Laboratory-designed | Modified protein scaffolds | PAM-interaction domains | Custom-designed inhibitors |
| Small Molecule Inhibitors | Synthetic chemistry | Low MW compounds | Catalytic sites/allosteric pockets | Cas9-IN-1 |
Natural Anti-CRISPR (Acr) proteins constitute the first identified class of inhibitors, with phage-derived proteins like AcrIIC2 and AcrIIA4 employing diverse mechanisms including competitive binding to PAM-interaction sites, induction of Cas9 dimerization, or occlusion of catalytic domains [9]. Engineered protein inhibitors represent a second category, leveraging rational design or directed evolution to create highly specific Cas9-binding molecules. The third category encompasses synthetic small molecule inhibitors, which offer distinct pharmacological advantages including cell permeability, reduced immunogenicity, and modular chemical optimization potential [9].
Cas9-IN-1 occupies a distinct niche within the inhibitor taxonomy as a synthetic small molecule inhibitor designed to target the catalytic function of Streptococcus pyogenes Cas9 (SpCas9). Unlike natural Acr proteins that predominantly function through steric hindrance of DNA binding or prevention of sgRNA loading, Cas9-IN-1 operates through competitive or allosteric inhibition at the nuclease active site. This small molecule inhibitor bridges the gap between large biologics (Acr proteins) and genetic approaches (anti-CRISPR RNAs), offering a middle-ground solution with enhanced cell permeability compared to protein inhibitors and potentially broader activity compared to RNA-based approaches [9]. Its synthetic origin provides significant advantages in manufacturing consistency and chemical modification potential compared to biologically derived inhibitors.
Chemical Characterization and Mechanism of Cas9-IN-1
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5